molecular formula C8H10INO B7877866 2-(2-Iodophenoxy)ethan-1-amine

2-(2-Iodophenoxy)ethan-1-amine

Cat. No.: B7877866
M. Wt: 263.08 g/mol
InChI Key: DQJFQUSBCXWJOQ-UHFFFAOYSA-N
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Description

Contextual Significance within Aryloxy-Substituted Phenethylamine (B48288) Derivatives Research

The academic importance of 2-(2-Iodophenoxy)ethan-1-amine is best understood within the context of aryloxy-substituted phenethylamine derivatives. This class of compounds is a recognized scaffold in the development of pharmacologically active agents. The general structure of a phenethylamine consists of a phenyl ring connected to an amino group via a two-carbon sidechain. wikipedia.org The introduction of an aryloxy substituent, as seen in the target molecule, significantly modifies the physicochemical properties of the parent phenethylamine structure, influencing its steric and electronic characteristics.

Substituted phenethylamines are known to interact with a wide range of biological targets, including neurotransmitter receptors and transporters. mdpi.comgoogle.com For instance, various derivatives have been investigated for their effects on serotonergic and adrenergic systems. google.com The nature and position of the substituents on the aromatic ring play a crucial role in determining the compound's affinity and selectivity for different receptors. The presence of a halogen, such as iodine in this compound, is known to enhance the hydrophobicity of the phenyl group, which can impact its interaction with biological targets. nih.gov

Overview of Academic Research Trajectories for the Chemical Compound

Given the limited direct research on this compound, academic research trajectories are largely hypothetical and based on the established pathways for analogous compounds. A primary avenue of investigation for new aryloxy-substituted phenethylamines is the exploration of their structure-activity relationships (SAR). This involves synthesizing a series of related compounds with systematic variations in their structure to understand how these changes affect their biological activity.

A significant area of research for related aryloxy-substituted amines has been in the development of agents with cardiovascular or central nervous system activity. For example, aryloxy propanolamine (B44665) derivatives have been synthesized and evaluated for their antiarrhythmic properties. nih.gov Furthermore, the phenethylamine backbone is a core component of many psychoactive substances, and research often focuses on how different substituents modulate their interaction with serotonin (B10506) and dopamine (B1211576) receptors. frontiersin.org

Another potential research direction is in the field of radiolabeling. The presence of an iodine atom in this compound makes it a candidate for the development of radioligands for in vivo imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), by replacing the stable iodine with a radioactive isotope.

Chemical and Physical Properties

Below is a table summarizing some of the key computed chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC8H10INO
Molecular Weight263.08 g/mol
XLogP32.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass262.98050 g/mol
Monoisotopic Mass262.98050 g/mol
Topological Polar Surface Area35.3 Ų
Heavy Atom Count11
Complexity125
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJFQUSBCXWJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 2 Iodophenoxy Ethan 1 Amine

General Amine Reactivity in the Compound

The primary amine group in 2-(2-Iodophenoxy)ethan-1-amine is a key center of reactivity, exhibiting characteristic nucleophilic and redox properties.

Nucleophilic Properties of the Primary Amine Group

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This property allows it to attack electron-deficient centers, participating in a variety of substitution and addition reactions. fiveable.me The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of substituents. fiveable.memasterorganicchemistry.com Primary amines, such as the one in this compound, are generally more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, primarily due to decreasing steric hindrance. fiveable.me

The amine group can react with electrophiles like alkyl halides in nucleophilic substitution reactions. chemguide.co.uklibretexts.org For instance, the reaction with an alkyl halide would proceed via the lone pair on the nitrogen attacking the partially positive carbon atom of the alkyl halide, leading to the displacement of the halide and the formation of a secondary amine. libretexts.orgchemguide.co.uk This reaction can continue, potentially forming tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. chemguide.co.uklibretexts.org

Similarly, the primary amine can react with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. chemguide.co.uk The reaction with an acyl chloride, for example, would involve the amine attacking the carbonyl carbon, followed by the elimination of a chloride ion. chemguide.co.uk

Reaction TypeElectrophileProduct
Nucleophilic SubstitutionAlkyl HalideSecondary Amine
Nucleophilic Acyl SubstitutionAcyl ChlorideAmide
Nucleophilic Acyl SubstitutionAcid Anhydride (B1165640)Amide

Redox Chemistry of the Amine Moiety (e.g., Oxidation Pathways)

The nitrogen atom in the amine group of this compound can exist in various oxidation states. libretexts.org The oxidation of amines can lead to a range of products depending on the oxidizing agent and the structure of the amine. Primary amines can be oxidized to various compounds, including hydroxylamines, nitroso compounds, and nitro compounds. The specific oxidation pathway and final product are influenced by the reaction conditions. For instance, the oxidation of a primary amine can initially form a hydroxylamine, which may be further oxidized. The oxidation states of nitrogen in organic compounds can be determined by assigning values based on the electronegativity of the atoms bonded to it. libretexts.org

Reactions Involving the Iodo-Aryl Moiety

The iodo-aryl portion of this compound is a versatile functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, crucial for the synthesis of more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki, Ullmann, Stille)

The iodine atom on the aromatic ring makes this compound an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.orgyonedalabs.com In the case of this compound, the iodo-aryl group can react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Protecting the amine group, for instance with a tert-butyloxycarbonyl (t-Boc) group, has been shown to increase yields and shorten reaction times in Suzuki-Miyaura reactions of similar compounds. researchgate.net

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org The classic Ullmann reaction involves the self-coupling of two aryl halides in the presence of copper. organic-chemistry.org A more common variation, the Ullmann-type reaction, couples an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org For this compound, the iodo-aryl moiety can react with various nucleophiles in the presence of a copper catalyst. wikipedia.org These reactions often require high temperatures and polar solvents. wikipedia.org The generally accepted mechanism for the Ullmann-Goldberg coupling reaction involves the initial coordination of a diamine ligand to a Cu(I) complex. mdpi.com

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (stannane) with an organic halide. openochem.orgwikipedia.org The iodo-aryl group of this compound can be coupled with various organostannanes. wikipedia.org The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. openochem.org While versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

Coupling ReactionCatalystCoupling PartnerBond Formed
Suzuki-MiyauraPalladiumOrganoboron (e.g., boronic acid)C-C
UllmannCopperAlcohol, Amine, ThiolC-O, C-N, C-S
StillePalladiumOrganotin (stannane)C-C

Annulation and Cyclization Processes

The reactive sites within this compound can be exploited to construct ring systems through annulation and cyclization reactions. Iodine-mediated processes can facilitate the formation of new heterocyclic structures. For example, molecular iodine can be used to mediate the oxidative cyclization of enamines to form azirines. researchgate.net In a broader context, iodine can act as a mediator in the formation of C-N bonds through the activation of C-H bonds, leading to cyclized products. chemrxiv.org Such intramolecular reactions can be of significant interest for synthesizing complex molecules from relatively simple precursors.

C-H Functionalization Strategies Directed by Iodine

The iodine atom can direct the functionalization of C-H bonds within the molecule. This directing-group ability is a powerful strategy in modern organic synthesis for achieving site-selective reactions. Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for various substrates, including those with amide auxiliaries. nih.gov Furthermore, hypervalent iodine reagents, which can be generated in situ, are known to mediate the substitution of electron-rich arenes with various nucleophiles. nih.gov This strategy allows for the site-selective incorporation of different functional groups. nih.gov For instance, the combination of PhI(OAc)₂ and various anions can generate reactive, non-symmetric iodanes capable of C-H functionalization. nih.gov

Elucidation of Reaction Pathways

The intramolecular coupling of this compound to form a dibenzo-oxazepine ring system can be envisioned to proceed through several potential mechanistic pathways. The most prominent and well-studied of these involves organometallic intermediates, though radical and ionic pathways are also considered.

Organometallic Pathway: The most widely accepted mechanism for the Ullmann condensation is an organometallic pathway involving a copper catalyst. wikipedia.orgorganic-chemistry.org This catalytic cycle is generally understood to proceed through the following key steps, typically involving Cu(I) and Cu(III) oxidation states:

Formation of a Copper(I) Amide: The primary amine of this compound reacts with a copper(I) source in the presence of a base to form a copper(I) amidate complex. This complex is considered a key intermediate in the catalytic cycle. nih.govacs.org

Oxidative Addition: The aryl iodide moiety of the same molecule undergoes intramolecular oxidative addition to the copper(I) center. This is often the rate-determining step of the reaction and results in the formation of a transient copper(III) intermediate. acs.orgrsc.orgnih.gov

Reductive Elimination: The newly formed copper(III) species rapidly undergoes reductive elimination, forming the C-N bond and yielding the final cyclized product. This step regenerates the active copper(I) catalyst, allowing the cycle to continue. mdpi.comresearchgate.net

Radical Pathway: An alternative mechanism involves radical intermediates. While electron spin resonance studies have often ruled out the presence of free radicals in thermal Ullmann reactions, some evidence suggests that a radical pathway can be viable under specific conditions, such as photoinduction. umass.eduwikipedia.orgnih.gov A proposed radical mechanism could involve:

Single-Electron Transfer (SET): A copper(I) species could transfer a single electron to the aryl iodide, leading to the formation of a radical anion, which then fragments to produce an aryl radical and an iodide ion.

Radical Cyclization: The generated aryl radical could then undergo intramolecular attack on the amine nitrogen.

Product Formation: Subsequent steps would lead to the final product and regeneration of the catalyst. However, experiments using radical traps in similar systems have often shown no impact on the reaction rate, providing strong evidence against a free-radical mechanism in many thermal Ullmann-type reactions. umass.edu

Ionic Pathway: A purely ionic mechanism, such as a nucleophilic aromatic substitution (SNAr), is generally considered less likely. This pathway requires the aromatic ring to be activated by potent electron-withdrawing groups, which are absent in the parent this compound structure. The reactivity order of aryl halides (Ar-I > Ar-Br > Ar-Cl) in Ullmann reactions also points towards a mechanism involving the cleavage of the carbon-halogen bond in the rate-determining step, which is characteristic of oxidative addition rather than nucleophilic attack on the aromatic ring. mdpi.com

Significant progress has been made in identifying and characterizing the intermediates involved in copper-catalyzed N-arylation reactions. Kinetic studies strongly support that the activation of aryl halides occurs through a ligated copper(I) amidate complex. nih.govacs.org These three-coordinate copper(I) amide complexes have been proposed as the key catalytic resting state in several systems. acs.org

In studies of related intramolecular Ullmann reactions, researchers have successfully synthesized, isolated, and characterized potential copper(I) intermediates using X-ray crystallography. rsc.org These studies provide concrete structural details of the complexes formed between the copper(I) catalyst and the substrate prior to the aryl halide activation step. rsc.org

Furthermore, both experimental and computational studies have provided evidence for the involvement of higher-oxidation-state copper species. The transient existence of a carbonate- or phosphate-ligated, distorted octahedral Cu(III) complex following the oxidative addition step has been supported by direct spectroscopic evidence and DFT calculations in related C-N coupling reactions. nih.govresearchgate.net These high-valent copper species are crucial for the subsequent C-N bond-forming reductive elimination step.

Mechanistic Studies and Kinetic Analysis

Kinetic analysis provides powerful tools for distinguishing between proposed mechanistic pathways. Hammett studies, kinetic isotope effect investigations, and radical scavenging experiments are standard methods used to probe the electronic demands of the transition state, identify bond-breaking events in the rate-determining step, and detect the presence of radical intermediates.

Hammett studies are used to evaluate the influence of electronic effects on the rate of a reaction. By introducing electron-donating or electron-withdrawing substituents at the para or meta positions of the iodophenyl ring of this compound, one can probe the nature of the transition state of the rate-determining step. libretexts.org

A plot of the logarithm of the relative reaction rate (log(kX/kH)) against the Hammett substituent constant (σ) yields a straight line with a slope known as the reaction constant (ρ).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state. For the intramolecular Ullmann cyclization, a positive ρ value would be consistent with oxidative addition of the aryl iodide to the copper center being the rate-determining step, as this process is typically favored by electron-poor aryl halides. wikipedia.orgacs.org

A negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state.

Substituent (X)Hammett Constant (σₚ)Relative Rate (kₓ/kₕ)log(kₓ/kₕ)
-OCH₃-0.270.45-0.35
-CH₃-0.170.68-0.17
-H0.001.000.00
-Cl0.232.150.33
-CN0.6612.11.08
-NO₂0.7825.51.41

Note: Data are hypothetical, based on typical trends observed for reactions where oxidative addition of an aryl halide is the rate-determining step.

The kinetic isotope effect (KIE) is the change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes. wikipedia.org It is a sensitive probe for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. princeton.edu For the intramolecular cyclization of this compound, several KIE experiments could provide mechanistic insight:

¹³C KIE at the C-I Bond: By comparing the reaction rate of the natural abundance compound with one enriched with ¹³C at the carbon atom bearing the iodine, a primary KIE can be measured. A significant normal KIE (k₁₂/k₁₃ > 1) would indicate that the C-I bond is being broken in the rate-determining step, which is consistent with the oxidative addition pathway. nih.govnih.gov If C-I bond cleavage occurs after the rate-determining step, the KIE value would be close to unity.

N-H/N-D KIE: By comparing the reaction rate of the parent compound with its N-deuterated analog (this compound-d₂), a primary KIE can be measured for the N-H bond. A large KIE (kH/kD > 2) would suggest that the deprotonation of the amine to form the copper amidate is the rate-determining step. If this step is a rapid pre-equilibrium, the KIE would be close to 1.

ExperimentIsotopic LabelingExpected k_light / k_heavyMechanistic Implication
1¹³C vs ¹²C at C1 of the phenyl ring (C-I)~1.02 - 1.04C-I bond cleavage (oxidative addition) is part of the rate-determining step.
2¹³C vs ¹²C at C1 of the phenyl ring (C-I)~1.00C-I bond cleavage occurs after the rate-determining step.
3N-H vs N-D> 2.0N-H bond cleavage (deprotonation) is the rate-determining step.
4N-H vs N-D~1.0N-H deprotonation is a fast pre-equilibrium before the rate-determining step.

Note: The KIE values are hypothetical and represent expected outcomes for the described mechanistic scenarios.

To test for the involvement of radical intermediates, reactions can be performed in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 2,6-di-tert-butyl-4-methoxyphenol. umass.edu If the reaction proceeds through a radical pathway, the scavenger will intercept the radical intermediates, which should lead to a significant decrease in the reaction rate or product yield. researchgate.net Conversely, if the reaction follows a non-radical (e.g., organometallic) pathway, the addition of a radical scavenger should have little to no effect on the outcome. This type of control experiment is a straightforward and effective method for ruling out or implicating radical mechanisms. researchgate.net

EntryAdditive (Scavenger)ConcentrationProduct Yield (%)
1None-95
2TEMPO1.5 equivalents92
32,6-di-t-butyl-4-methoxyphenol1.5 equivalents94

Note: Data are hypothetical. These results, showing no significant decrease in yield, would provide strong evidence against a radical-mediated pathway for the thermal intramolecular Ullmann cyclization.

Theoretical and Computational Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and explore their potential energy surfaces.

Due to the presence of rotatable single bonds, 2-(2-Iodophenoxy)ethan-1-amine can exist in various conformations. Conformational analysis would involve:

Systematic Search: Systematically rotating the key dihedral angles (e.g., C-O-C-C, O-C-C-N) to identify all possible low-energy conformations.

Energy Profile: Plotting the relative energy of the molecule as a function of the dihedral angles to create a potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation.

Population Analysis: Using the calculated energies to predict the relative populations of the different conformers at a given temperature, typically by applying Boltzmann statistics.

Should this compound be involved in a chemical reaction, computational methods could be used to map out the reaction pathway:

Transition State Search: Locating the transition state structure, which is the highest energy point along the minimum energy path connecting reactants and products.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which is the activation energy barrier for the reaction. This is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

The structure and stability of this compound would be influenced by various intramolecular interactions. Computational analysis could identify and quantify these interactions, such as:

Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the amine group (-NH₂) and the phenoxy oxygen atom. The strength of such an interaction could be estimated.

Steric Hindrance: Repulsive interactions between bulky groups, such as the iodine atom and the ethanamine side chain, which would influence the preferred conformation of the molecule.

Structure-Reactivity Relationship Studies from a Computational Perspective

Computational chemistry offers a powerful lens through which to investigate the intricate relationship between the molecular structure of a compound and its chemical reactivity. Through the application of quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to elucidate electronic properties, molecular geometries, and orbital energies that govern how a molecule interacts with other chemical entities. While specific computational studies on this compound are not extensively available in the current body of scientific literature, we can infer its structure-reactivity relationships by examining computational analyses of its core structural motifs: the iodophenoxy group and the ethanamine side chain.

Molecular Geometry and Electronic Distribution

The reactivity of this compound is fundamentally influenced by its three-dimensional structure and the distribution of electron density across the molecule. Computational models of analogous compounds, such as 2-phenoxyethan-1-amine and various iodinated benzene derivatives, provide insights into key geometric and electronic parameters.

The presence of the iodine atom at the ortho position of the phenoxy ring is expected to induce significant steric and electronic effects. The large atomic radius of iodine will influence the preferred conformation of the ethanamine side chain relative to the aromatic ring. Furthermore, iodine's electronegativity and its ability to participate in halogen bonding can modulate the electrostatic potential of the molecule.

DFT calculations on similar structures allow for the prediction of key bond lengths and angles, which are critical determinants of molecular stability and reactivity. For instance, the C-I bond length and the C-O-C bond angle of the ether linkage are pivotal to understanding the molecule's behavior.

Table 1: Predicted Geometric Parameters for this compound Based on Analogous Structures

ParameterPredicted Value RangeSignificance
C-I Bond Length2.08 - 2.12 ÅInfluences the potential for halogen-related reactions.
C-O-C Bond Angle118° - 122°Affects the flexibility and conformation of the side chain.
Dihedral Angle (C-C-O-C)VariableDetermines the spatial orientation of the amine group relative to the iodophenyl ring.

Note: These values are estimations based on computational data for structurally related molecules and are not the result of direct calculations on this compound.

Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

In this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring and the lone pair of the nitrogen atom in the ethanamine side chain. The LUMO, conversely, is expected to have significant contributions from the antibonding orbitals of the aromatic ring and the C-I bond.

Computational studies on substituted phenols and anilines demonstrate that the introduction of a halogen atom can lower the energy of both the HOMO and LUMO. The electron-withdrawing inductive effect of iodine would likely stabilize the HOMO, making the molecule a weaker electron donor compared to its non-iodinated counterpart. However, the presence of the lone pairs on the iodine atom could also lead to complex orbital interactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance

DescriptorFormulaInterpretation for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron; a higher value suggests greater stability.
Electron Affinity (A) A ≈ -ELUMOThe energy released upon adding an electron; a higher value indicates a better electron acceptor.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution; a larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's overall electrophilic nature.

Note: The specific values for these descriptors would require dedicated quantum chemical calculations for this compound.

The amine group of the ethanamine side chain is a primary site for nucleophilic attack, and its reactivity will be modulated by the electronic influence of the iodophenoxy group. The iodine atom itself can act as a site for electrophilic attack or participate in halogen bonding interactions, a feature of growing interest in medicinal chemistry and material science. A detailed computational analysis would provide a more granular understanding of the local reactivity through metrics such as Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of 2-(2-Iodophenoxy)ethan-1-amine. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In ¹H-NMR, the chemical environment of each proton is recorded as a chemical shift (δ) in parts per million (ppm). For this compound, the protons on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing nature of the nitrogen atom, causing them to appear at a lower field (higher ppm value) than typical alkane hydrogens. openstax.org The protons of the -NH₂ group typically appear as a broad signal that can vary in its chemical shift depending on the solvent and concentration. openstax.orghw.ac.uk The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information about the different carbon environments within the molecule. Carbons bonded to electronegative atoms like oxygen, nitrogen, or iodine will be deshielded and thus resonate at higher chemical shifts. libretexts.org The carbon atom attached to the iodine in the aromatic ring is expected to show a distinct chemical shift. Similarly, the carbons of the ethoxy chain and the aromatic ring will have characteristic signals. multiscreensite.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H6.5 - 8.0110 - 160
O-CH₂3.5 - 4.560 - 70
CH₂-N2.5 - 3.540 - 50
NH₂0.5 - 5.0 (broad)N/A

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of an amine, fragmentation often occurs at the Cα-Cβ bond, leading to characteristic fragment ions. For this compound, the molecular ion peak [M]⁺ would be observed, and its fragmentation pattern would provide clues about the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. rsc.org This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-N bond. orgchemboulder.com

Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org The C-O stretching vibration of the ether group usually appears in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching and bending vibrations will also be present.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (N-H)Stretching3300 - 3500 (two bands)
Primary Amine (N-H)Bending (Scissoring)1550 - 1650
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1400 - 1600
Ether (C-O)Stretching1000 - 1300
C-NStretching1020 - 1250

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. helsinki.fi For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used for elution. deswater.com Detection could be achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light. The retention time of the compound would be a characteristic feature for its identification under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, the quantity of this compound in a sample can be accurately determined.

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound can present challenges. The high polarity and basicity of the amine functional group can lead to strong interactions with the stationary phases of standard GC columns, resulting in poor peak shape (tailing) and potential irreversible adsorption. bre.comlabrulez.com

To overcome these issues, specialized columns and conditions are employed. Porous layer open tubular (PLOT) columns or columns with basic-deactivated surfaces are often necessary to minimize analyte-column interactions. labrulez.com The use of a porous polymer, such as Chromosorb 103, has been specifically developed for enhancing the separation of amines. labrulez.com Additionally, the injection port temperature must be carefully optimized to ensure complete volatilization without causing thermal degradation of the analyte. bre.com A typical GC analysis involves injecting the sample into a heated inlet, which vaporizes the compound and introduces it into a carrier gas stream (commonly helium or nitrogen). The carrier gas carries the analyte through a column where separation occurs based on the compound's boiling point and affinity for the stationary phase. ccsknowledge.com A flame ionization detector (FID) is commonly used for detection due to its general applicability to organic compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Amine Analysis

Parameter Typical Setting Purpose
Column Fused silica (B1680970) capillary column with a basic-deactivated stationary phase (e.g., DB-5ms, HP-PONA) Minimizes peak tailing by reducing interaction with the amine group. researchgate.net
Injector Temperature 250 °C Ensures rapid and complete vaporization of the analyte without degradation. nih.gov
Carrier Gas Helium Inert gas to transport the analyte through the column; provides good separation efficiency. epa.gov
Flow Rate 1.0 - 2.0 mL/min Optimized to provide the best balance of separation speed and resolution. nih.gov
Oven Program Initial temp: 40-60 °C, hold for 1-2 min, ramp at 10-20 °C/min to 250-280 °C, hold for 2-5 min Separates compounds based on their boiling points and interactions with the stationary phase. nih.govshimadzu.com
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) FID provides general-purpose detection for organic compounds. NPD offers higher selectivity for nitrogen-containing compounds. epa.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This method is particularly well-suited for the analysis of charged species like the protonated form of this compound. The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes in a buffer-filled capillary based on their charge-to-size ratio. nih.gov

For the analysis of this compound, a low-pH buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) would be used to ensure the primary amine is fully protonated, imparting a positive charge on the molecule. This allows it to migrate toward the cathode. The separation efficiency in CE is typically very high, allowing for the effective resolution of the main compound from closely related impurities. nih.gov Detection is often accomplished using a diode array detector (DAD) that measures UV absorbance. The aromatic ring in this compound provides a chromophore that allows for sensitive UV detection. For enhanced sensitivity, derivatization with a fluorescent tag like dansylhydrazine followed by laser-induced fluorescence (LIF) detection can be employed. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection system like mass spectrometry, are indispensable for unequivocal identification and trace-level quantification.

GC-MS and LC-MS/MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the MS ion source. Electron Ionization (EI) is a common ionization technique that bombards the molecule with high-energy electrons, causing fragmentation. nih.gov The resulting fragmentation pattern is highly reproducible and acts as a "chemical fingerprint," which can be compared against spectral libraries for confident identification. For enhanced sensitivity with halogenated compounds, Negative Chemical Ionization (NCI) can be used, which often results in less fragmentation and a strong molecular ion signal. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex matrices. nih.gov The analysis begins with separation using high-performance liquid chromatography (HPLC), typically in reversed-phase mode. The mobile phase, often a mixture of water and acetonitrile with a modifier like formic acid, facilitates the elution of the analyte from the column. semanticscholar.org Following separation, the analyte is ionized, commonly using Electrospray Ionization (ESI), which is a soft ionization technique that typically produces the protonated molecular ion [M+H]+. chromatographyonline.com

In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. The instrument then monitors one or more of these precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM). nih.gov This process is highly selective and significantly reduces background noise, enabling extremely low limits of detection (LODs), often in the picogram-per-liter range. nih.gov

Table 2: Comparison of GC-MS and LC-MS/MS for Analysis

Feature GC-MS LC-MS/MS
Analyte State Requires volatile and thermally stable analytes (or derivatives). Suitable for a wider range of polarities and thermal stabilities.
Ionization Hard ionization (e.g., Electron Ionization) providing structural information via fragmentation. nih.gov Soft ionization (e.g., Electrospray Ionization) preserving the molecular ion. chromatographyonline.com
Selectivity Full scan provides a fingerprint for library matching. Multiple Reaction Monitoring (MRM) offers exceptional selectivity. nih.gov
Sensitivity Good, can be enhanced with NCI for specific compounds. nih.gov Excellent, often superior for trace quantification in complex samples. osti.gov
Derivatization Often required for polar amines to improve chromatography. nih.gov Generally not required for chromatographic performance.

UPLC-TOF-MS Applications

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is a powerful tool for comprehensive chemical profiling and the identification of unknown compounds. nih.govnih.gov UPLC systems use columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov

The TOF mass analyzer offers high mass resolution and excellent mass accuracy. researchgate.net This allows for the determination of the elemental composition of an unknown compound by measuring its exact mass. This capability is invaluable for identifying process impurities or degradation products of this compound without the need for authentic reference standards. The system acquires full-spectrum data, enabling untargeted analysis where all detectable ions are recorded, providing a complete chemical snapshot of the sample. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. researchgate.net For a primary amine like this compound, derivatization can significantly improve volatility, thermal stability, and chromatographic behavior while also enhancing detector response. gcms.czlibretexts.org

Reagents for Improved Chromatographic Separation

The primary goal of derivatization for GC analysis is to reduce the polarity of the amine group by replacing its active hydrogen atoms. phenomenex.com This modification minimizes undesirable interactions with the column, leading to sharper, more symmetrical peaks and improved separation from other components. researchgate.net The main strategies include:

Silylation: This is one of the most common derivatization methods, involving the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for derivatizing primary amines. gcms.czthermofisher.com The resulting silyl (B83357) derivatives are significantly more volatile and less polar than the parent amine. nih.gov

Acylation: This process involves reacting the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. gcms.cz Fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are particularly advantageous. nih.gov They create stable, volatile derivatives that are highly responsive to an electron capture detector (ECD), which is extremely sensitive to electrophilic groups like fluorine atoms. This allows for ultra-trace quantification. gcms.czjfda-online.com

Alkylation: This strategy involves replacing the active hydrogen with an alkyl group. While less common for improving general chromatographic behavior, specific alkylating agents like pentafluorobenzyl bromide (PFB-Br) can be used to introduce a strongly electron-capturing group for sensitive ECD detection. libretexts.orgphenomenex.com

For HPLC and CE, derivatization is primarily used to enhance detectability. Reagents like 9-fluorenylmethyl chloroformate (FMOC) or dansyl chloride can be used to attach a chromophore or fluorophore to the amine, dramatically increasing its response to UV or fluorescence detectors. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Amine Analysis

Reagent Class Example Reagent Abbreviation Target Group Key Advantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -NH2, -OH, -SH Increases volatility and thermal stability for GC; produces less polar derivatives. phenomenex.comthermofisher.com
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA -NH2, -OH, -SH Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives. gcms.cz
Acylation Trifluoroacetic Anhydride TFAA -NH2, -OH Forms stable, volatile derivatives; enhances response for Electron Capture Detector (ECD). gcms.czjfda-online.com
Acylation Heptafluorobutyric Anhydride HFBA -NH2, -OH Similar to TFAA but provides even greater ECD sensitivity. nih.gov
Fluorescent Tagging Dansyl Chloride - Primary & Secondary Amines Attaches a highly fluorescent group for sensitive detection in HPLC or CE. nih.govresearchgate.net
Fluorescent Tagging 9-fluorenylmethyl chloroformate FMOC Primary & Secondary Amines Another common reagent for adding a fluorescent tag for HPLC analysis. researchgate.net

Reagents for Enhanced Ionization Efficiency in Mass Spectrometry

The chemical compound this compound represents a class of derivatizing agents with the potential to significantly enhance the ionization efficiency of analytes in mass spectrometry (MS). Chemical derivatization is a strategy employed in liquid chromatography-mass spectrometry (LC-MS) to improve the chromatographic separation and increase the ionization efficiency and detectability of target molecules ddtjournal.comnih.gov. For compounds that exhibit poor ionization, derivatization can introduce a readily ionizable group, thereby increasing the sensitivity of the analysis nih.gov.

While direct studies on this compound are not extensively documented in publicly available literature, the core structure, featuring an iodinated aromatic ring and an amine group, suggests a strong potential for use in advanced MS techniques, particularly those involving photodissociation. The presence of an aryl-iodide motif is particularly noteworthy. Research into next-generation derivatization reagents has highlighted the utility of this functional group for enhancing photofragmentation efficiency in ultraviolet-photodissociation (UVPD) mass spectrometry uow.edu.au.

In a study focused on the analysis of fatty acids, a structurally related compound, N-(2-aminoethyl)-4-iodobenzamide (NIBA), which also contains an aryl-iodide motif, was shown to dramatically increase photoproduct yields to as high as 97% uow.edu.au. The mechanism involves the absorption of a 266 nm photon by the derivatized fatty acid, leading to the efficient formation of radical cations that produce diagnostic fragment ions. This radical-directed dissociation provides detailed structural information, allowing for the discrimination of isomers uow.edu.auresearchgate.net.

The this compound molecule possesses the key structural features that make it a promising candidate for similar applications. The primary amine group allows for its covalent attachment to a variety of analytes with suitable functional groups (e.g., carboxylic acids, aldehydes, ketones). Upon derivatization, the iodinated phenoxy group would be incorporated into the analyte, introducing the photo-labile moiety.

The expected benefits of using a reagent like this compound in photodissociation mass spectrometry are summarized in the table below.

ParameterWithout DerivatizationWith this compound Derivatization (Hypothetical)Rationale
Photodissociation YieldLowHighThe aryl-iodide motif is an efficient chromophore for UVPD, leading to enhanced fragmentation.
Structural InformationLimitedExtensiveRadical-directed dissociation provides diagnostic fragments for isomer discrimination.
Ionization EfficiencyAnalyte-dependentPotentially EnhancedThe amine group can be readily protonated, improving ionization in positive ESI mode.
ApplicabilityLimited to analytes with inherent photo-labilityBroadened to analytes with functional groups reactive towards aminesDerivatization extends the utility of UVPD to a wider range of molecules.

Reagents for Spectroscopic Detectability (UV-Vis, Fluorescence)

In addition to mass spectrometry, derivatization is a widely used technique to enhance the detectability of analytes in spectroscopic methods such as UV-Visible (UV-Vis) and fluorescence spectroscopy researchgate.netresearchgate.net. Many compounds lack a native chromophore or fluorophore, making their detection and quantification challenging. Derivatization with a reagent that introduces a strongly absorbing or emitting group can overcome this limitation tandfonline.comnih.gov.

The this compound molecule contains a phenoxy group, which is a chromophore that absorbs in the UV region. Covalent attachment of this molecule to an analyte that is otherwise transparent in the UV-Vis spectrum would render the resulting derivative detectable by UV-Vis spectrophotometry. The presence of the iodine atom, a heavy atom, can also influence the spectroscopic properties of the molecule.

The potential utility of this compound as a derivatization reagent for spectroscopic analysis is outlined below:

UV-Vis Spectroscopy : The derivatization of a non-chromophoric analyte with this compound introduces the iodophenoxy moiety, which has a characteristic UV absorbance. This allows for the quantification of the analyte using a standard UV-Vis detector. The molar absorptivity of the derivative would determine the sensitivity of the method.

Fluorescence Spectroscopy : While the iodophenoxy group itself is not a strong fluorophore, the introduction of an iodine atom can have a significant impact on the fluorescence properties of a molecule. The "heavy-atom effect" is a well-known phenomenon where the presence of a heavy atom, such as iodine, can increase the rate of intersystem crossing from the singlet excited state to the triplet excited state. This typically leads to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence intensity. While this might seem disadvantageous for fluorescence detection, it can be exploited in certain applications, such as phosphorescence-based detection methods.

The following table summarizes the hypothetical spectroscopic properties of an analyte before and after derivatization with this compound.

Spectroscopic PropertyNative AnalyteAnalyte Derivatized with this compound (Hypothetical)Principle of Enhancement
UV-Vis Absorbance (λmax)None or weak~280 nmIntroduction of the iodophenoxy chromophore.
Molar Absorptivity (ε)LowModerate to HighThe derivatized analyte can be quantified based on the absorbance of the introduced chromophore.
Fluorescence EmissionNon-fluorescentWeakly fluorescent or quenchedThe heavy-atom effect of iodine can quench fluorescence.
Phosphorescence EmissionNon-phosphorescentPotentially enhancedThe heavy-atom effect can increase phosphorescence, enabling detection by this method.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain 60–80°C during alkylation to balance reactivity and side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion.
  • Catalyst screening : Palladium catalysts may improve coupling efficiency in alternative routes .
Reaction StepConditionsYield (Reported)Reference
AlkylationK₂CO₃, DMF, 70°C70%
PurificationHexane/EtOAc (9:1)N/A

Basic: Which analytical techniques reliably characterize this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.0–8.0 ppm for iodophenyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₈H₁₀INO₂) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How can synthetic yields be optimized under varying catalytic conditions?

Answer:

Catalyst screening : Test transition metals (e.g., Pd(PPh₃)₄) for Ullmann-type couplings to reduce byproducts .

Solvent optimization : Compare DMF, THF, and toluene for reaction efficiency.

Microwave-assisted synthesis : Explore reduced reaction times and higher yields (e.g., 80°C, 30 minutes) .

Q. Example Workflow :

  • Step 1 : Screen Pd catalysts (5 mol%) in DMF at 80°C.
  • Step 2 : Isolate via aqueous workup and compare yields.
  • Step 3 : Scale reactions using optimal conditions.

Advanced: How to resolve contradictions in reported biological activities of derivatives?

Answer:

Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines) .

Purity validation : Use HPLC to exclude batch variability (e.g., >98% purity for receptor studies) .

Control experiments : Test parent compound (without iodine) to isolate substituent effects .

Q. Case Study :

  • Derivatives with nitro groups showed conflicting 5-HT2A receptor binding. Reanalysis revealed impurities in earlier batches .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Collect halogenated waste separately for incineration .

Advanced: How does the iodine substituent influence reactivity in nucleophilic substitutions?

Answer:
The iodine atom:

Activates the aromatic ring : Directs electrophilic substitution to the ortho position .

Leaving group potential : Facilitates SNAr (nucleophilic aromatic substitution) under mild conditions (e.g., NaH in THF) .

Q. Example Reaction :

  • Iodine in 2-(2-iodophenoxy)allyl esters undergoes substitution with amines to form ethanamine derivatives .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Molecular docking : Simulate binding to targets (e.g., 5-HT2A receptor) using AutoDock Vina .

ADMET prediction : Use SwissADME to estimate logP, solubility, and metabolic stability.

MD simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories .

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